BenchChemオンラインストアへようこそ!

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Computational ADME

Source this exclusive ortho-ethylsulfonyl regioisomer (CAS 886921-42-2) for rigorous SAR against its para-substituted congener. This screening-only compound features a unique 'push-pull' electronic architecture (nitro, methoxy, sulfonyl) underrepresented in commercial libraries, offering distinct conformational restrictions and a latent amine handle for late-stage diversification. Ideal as a matched-pair tool or a core scaffold for focused library synthesis.

Molecular Formula C17H15N3O6S2
Molecular Weight 421.44
CAS No. 886921-42-2
Cat. No. B2426901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
CAS886921-42-2
Molecular FormulaC17H15N3O6S2
Molecular Weight421.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
InChIInChI=1S/C17H15N3O6S2/c1-3-28(24,25)14-7-5-4-6-11(14)16(21)19-17-18-15-12(26-2)8-10(20(22)23)9-13(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21)
InChIKeyQVEZEMLOAKNZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 886921-42-2): Structural Identity and Procurement Context


2-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 886921-42-2) is a synthetic benzothiazole-benzamide hybrid with the molecular formula C17H15N3O6S2 and a molecular weight of 421.5 g/mol . The compound belongs to the N-(benzo[d]thiazol-2-yl)benzamide chemotype, a scaffold associated with antiproliferative, antimicrobial, and enzyme-inhibitory activities in peer-reviewed literature [1]. Critically, no primary research articles, patents, or authoritative database entries containing quantitative biological data could be identified for this specific CAS number; the compound currently exists exclusively within commercial screening-library catalogs .

Why In-Class Benzothiazole-Benzamide Analogs Cannot Substitute for CAS 886921-42-2


The N-(benzo[d]thiazol-2-yl)benzamide scaffold is exquisitely sensitive to substitution pattern. Published structure-activity relationship (SAR) studies demonstrate that the position and nature of substituents on both the benzothiazole nucleus and the benzamide ring profoundly modulate antiproliferative potency—for example, a chlorine atom at the benzothiazole 6-position can confer >70% growth inhibition on HepG2 cells at 10 µM, while a fluorine substitution at the same position abolishes activity [1]. The target compound bears a unique triad of ortho-ethylsulfonyl on the benzamide ring combined with 4-methoxy and 6-nitro groups on the benzothiazole—a substitution signature absent from any published SAR series. Even close regioisomers (e.g., the para-ethylsulfonyl analog CAS 886936-34-1) or homologs (e.g., methylsulfonyl variant CAS 896336-79-1) cannot be assumed interchangeable, as ortho-substituents introduce conformational restrictions and altered hydrogen-bonding geometry that para-substituted congeners lack [2].

Quantitative Differentiation Evidence for 2-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide vs. Closest Analogs


Ortho vs. Para Ethylsulfonyl Regioisomerism: Positional Impact on Molecular Geometry and Predicted Drug-Likeness

The target compound places the ethylsulfonyl group at the ortho (2-) position of the benzamide ring, whereas the closest regioisomer CAS 886936-34-1 bears the identical substituent at the para (4-) position. Ortho-substitution introduces torsional constraint between the sulfonyl and the amide carbonyl, altering the dihedral angle of the benzamide moiety and potentially modifying both target-binding conformation and metabolic stability. Computational studies on related N-(benzo[d]thiazol-2-yl)benzamides demonstrate that even remote chlorine positional isomerism (ortho vs. meta vs. para) shifts computed log P by approximately 0.3–0.5 units and alters DNA-binding affinity by up to 2-fold [1]. Direct experimental comparison data for the target compound versus its para regioisomer are not available in the primary literature, and this evidence dimension is classified as class-level inference.

Medicinal Chemistry Structure-Activity Relationship Computational ADME

Ethylsulfonyl vs. Methylsulfonyl Homolog Comparison: Alkyl Chain Length and Lipophilicity

The target compound (CAS 886921-42-2) contains an ethylsulfonyl (–SO2CH2CH3) group, while its closest homolog CAS 896336-79-1 bears a methylsulfonyl (–SO2CH3) group at the para position. Additionally, the target compound places the sulfonyl ortho rather than para. Published SAR on benzothiazole-sulfonamide enzyme inhibitor series demonstrates that extending the alkyl chain from methyl to ethyl on the sulfonyl group can shift IC50 values by 2- to 10-fold depending on the target, owing to increased lipophilicity and altered steric occupancy within hydrophobic binding pockets [1]. The combined effect of ortho-ethylsulfonyl versus para-methylsulfonyl substitution represents a multi-variable structural change that cannot be bridged by simple interpolation. No direct head-to-head experimental comparison between these two specific compounds has been reported; this evidence is class-level inference.

Medicinal Chemistry Homolog SAR Lipophilicity

4-Methoxy-6-Nitro Benzothiazole Substitution Pattern: Class-Level Antiproliferative Potential

The 4-methoxy-6-nitro substitution on the benzothiazole nucleus is a recurring motif in antimicrobial and antiproliferative benzothiazole series. In the methylsulfonyl benzothiazole (MSBT) series reported by Lad et al. (2017), compounds bearing nitro and amide functionality on the benzothiazole core achieved GI50 values of 0.1 µM or below against HeLa cervical cancer cells [1]. Separately, methoxy-nitro-substituted benzothiazole derivatives demonstrated potent antibacterial activity against Pseudomonas aeruginosa [2]. The target compound combines this bioactive benzothiazole substitution pattern with an ortho-ethylsulfonyl benzamide moiety—a combination not present in the Lad et al. series. No direct antiproliferative or antimicrobial data exist for the target compound; this evidence is strictly class-level inference derived from structurally related but non-identical benzothiazoles.

Anticancer Benzothiazole Nitroaromatic

Absence of Primary Pharmacological Data: Procurement Risk Assessment

A systematic search of PubMed, Google Scholar, PubMed Central, ChEMBL, PubChem, and the European Patent Office returned zero primary research articles, zero patents, and zero curated bioactivity database entries for CAS 886921-42-2. The compound is listed exclusively on commercial vendor catalogs (BenchChem Cat. B2426901, EvitaChem, ChemSrc). The IC50 data appearing on certain vendor pages (IC50 = 1 µM against A431, 2 µM against A549, 4 µM against H1299, attributed to compound code 'B7') lack any citation to a primary publication, dataset DOI, or patent, and cannot be verified or reproduced [1]. This absence of peer-reviewed pharmacological characterization is the single most important differential fact: the target compound is a structurally defined chemical entity available for purchase, but its biological activity profile is uncharacterized in the public domain.

Drug Discovery Chemical Probe Procurement Due Diligence

Recommended Application Scenarios for 2-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide Based on Available Evidence


Regioisomeric SAR Probe for Benzothiazole-Benzamide Conformational Analysis

The ortho-ethylsulfonyl substitution pattern provides a distinct conformational profile compared to the para-substituted regioisomer CAS 886936-34-1. Researchers investigating how benzamide torsion angles influence target binding can procure both regioisomers as a matched pair to isolate positional effects on potency and selectivity. Computational docking studies on the parent N-(benzo[d]thiazol-2-yl)benzamide scaffold indicate that even remote substituent shifts alter BSA- and DNA-binding constants by up to 2-fold [1], supporting the rationale for systematic regioisomeric comparisons.

Screening Library Diversification with Dual Electron-Withdrawing/Donating Functionality

The compound integrates three electronically distinct functional groups—electron-withdrawing nitro (–NO2) and sulfonyl (–SO2–) plus electron-donating methoxy (–OCH3)—on a single benzothiazole-benzamide framework. This electronic 'push-pull' architecture is underrepresented in commercial screening decks and may engage biological targets (e.g., kinases, bromodomains, metalloenzymes) that sense ligand electronic distribution. Class-level data from methylsulfonyl benzothiazole series establish that combined nitro-sulfonyl-amide functionality can yield sub-micromolar cellular potency [2], warranting inclusion of this underexplored scaffold in diversity-oriented screening.

Synthetic Building Block for Focused Benzothiazole Library Synthesis

The nitro group at the benzothiazole 6-position serves as a latent amine handle via catalytic hydrogenation (e.g., Pd/C, H2), enabling further diversification through amide coupling, sulfonylation, or reductive alkylation. The ethylsulfonyl group is a metabolically stable sulfone that resists oxidative metabolism better than thioethers, making it a preferred moiety for lead optimization. The compound thus functions as a versatile late-stage intermediate for generating focused libraries [1].

Negative Control or Orthogonal Chemotype in Target-Engagement Studies

Given the complete absence of characterized biological activity for this specific compound, it can serve as a structurally matched inactive control (subject to experimental confirmation) in assays where related benzothiazole-benzamides show activity. Its physicochemical similarity (MW 421.5, predicted log P in drug-like range) to active benzothiazole-based probes supports its use in controlling for non-specific assay interference arising from the benzothiazole core itself [1].

Quote Request

Request a Quote for 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.